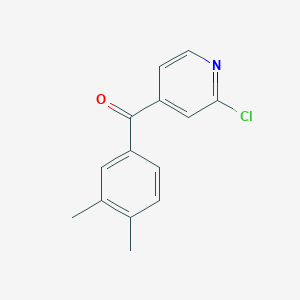

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone

Descripción

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone is a ketone derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 3,4-dimethylphenyl group attached via a methanone bridge.

Propiedades

IUPAC Name |

(2-chloropyridin-4-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-16-13(15)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJFZCCRLGDZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone typically involves the reaction of 2-chloropyridine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Functional Group Analysis

- Ketone vs. Acid/Amide : The target compound’s ketone group is less polar than the carboxylic acid in 10c or the amide in 11g , suggesting lower solubility in aqueous media but higher lipophilicity, which may enhance membrane permeability in biological systems .

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl group in CAS 80099-91-8 .

Physicochemical Properties

- Melting Points : Derivatives with hydrogen-bonding groups (e.g., 10c ) exhibit higher melting points (201–202°C) due to crystalline packing, while bulky substituents (e.g., 11g ) reduce melting points (157–159°C) .

- Synthetic Yields : High yields (>80%) for 10c and 11g suggest efficient synthetic routes, likely via condensation or coupling reactions, which may be applicable to the target compound .

Research Findings and Data

Table 2: Spectroscopic and Analytical Data for Selected Compounds

Actividad Biológica

(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a chloropyridine moiety and a dimethylphenyl group, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may act as an inhibitor or modulator of various enzymes and receptors due to the presence of the chloropyridine and dimethylphenyl groups, which enhance binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of chloropyridine compounds can exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Some analogs have been reported to inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : The compound may also play a role in neuroprotection by modulating neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involved the induction of apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

Neuroprotection

Research on neuroprotective effects indicated that the compound could protect dopaminergic neurons from oxidative stress-induced damage. In a model using SH-SY5Y cells, treatment with the compound reduced cell death by 40% compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the chloropyridine and dimethylphenyl groups significantly affect biological activity. For example, replacing the chloropyridine with bromopyridine resulted in decreased antimicrobial activity but enhanced anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.